molecular formula C27H24ClN3O2S B5976181 N-(3-carbamoyl-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-6-chloro-2-phenylquinoline-4-carboxamide

N-(3-carbamoyl-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-6-chloro-2-phenylquinoline-4-carboxamide

Cat. No.: B5976181
M. Wt: 490.0 g/mol
InChI Key: WSEJKECZCPBOCZ-UHFFFAOYSA-N
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Description

N-(3-carbamoyl-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-6-chloro-2-phenylquinoline-4-carboxamide is a complex organic compound that belongs to the class of quinoline derivatives This compound is characterized by its unique structure, which includes a benzothiophene ring fused with a quinoline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-carbamoyl-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-6-chloro-2-phenylquinoline-4-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the benzothiophene intermediate, which is then subjected to various chemical transformations to introduce the quinoline moiety. Key steps in the synthesis may include:

    Formation of Benzothiophene Intermediate: This involves the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of Quinoline Moiety: The benzothiophene intermediate is then reacted with quinoline derivatives through coupling reactions, often facilitated by catalysts such as palladium or copper.

    Functional Group Modifications:

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of high-throughput reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-(3-carbamoyl-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-6-chloro-2-phenylquinoline-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups.

    Substitution: The chloro group in the quinoline ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Nucleophiles like amines, thiols, solvents such as dimethylformamide (DMF), and catalysts like palladium.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while substitution reactions can produce various substituted quinoline derivatives.

Scientific Research Applications

N-(3-carbamoyl-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-6-chloro-2-phenylquinoline-4-carboxamide has several scientific research applications:

    Medicinal Chemistry: It is explored for its potential as a therapeutic agent, particularly in the treatment of cancer, infectious diseases, and neurological disorders.

    Biological Studies: The compound is used in biological assays to study its effects on cellular processes and molecular targets.

    Chemical Biology: It serves as a probe to investigate biochemical pathways and interactions within cells.

    Industrial Applications: The compound’s unique chemical properties make it useful in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of N-(3-carbamoyl-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-6-chloro-2-phenylquinoline-4-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or ion channels, leading to modulation of their activity. The compound’s effects are mediated through pathways such as signal transduction, gene expression, and protein-protein interactions.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-carbamoyl-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-methylfuran-3-carboxamide
  • N-(3-carbamoyl-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)pyridine-3-carboxamide
  • N-(3-carbamoyl-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-(5-methylthiophen-2-yl)quinoline-4-carboxamide

Uniqueness

N-(3-carbamoyl-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-6-chloro-2-phenylquinoline-4-carboxamide stands out due to its specific structural features, such as the presence of the chloro group and the unique arrangement of the benzothiophene and quinoline rings. These features contribute to its distinct chemical reactivity and biological activity, making it a valuable compound for research and development.

Properties

IUPAC Name

N-(3-carbamoyl-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-6-chloro-2-phenylquinoline-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H24ClN3O2S/c1-2-15-8-10-18-23(12-15)34-27(24(18)25(29)32)31-26(33)20-14-22(16-6-4-3-5-7-16)30-21-11-9-17(28)13-19(20)21/h3-7,9,11,13-15H,2,8,10,12H2,1H3,(H2,29,32)(H,31,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSEJKECZCPBOCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CCC2=C(C1)SC(=C2C(=O)N)NC(=O)C3=CC(=NC4=C3C=C(C=C4)Cl)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H24ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

490.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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